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molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388165B2

Procedure details

6-Methylisoquinoline (46.3 g, 0.323 mol) obtained in Step (1) was mixed with sulfuric acid (400 mL) and stirred. The temperature of the reaction solution was cooled to 0° C. or lower, slowly added with potassium nitrate (65.3 g, 0.646 mol) and stirred for 3 hours or more at 0° C. The reaction mixture was added with an ice water, and adjusted to have a pH value of 12 by adding 5N aqueous NaOH solution, followed by stirring for 12 hours or more at room temperature. The solid thus obtained was filtered under reduced pressure, and the resulting solid was washed with water. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (43.3 g, 71%).
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
46.3 g
Type
reactant
Smiles
CC=1C=C2C=CN=CC2=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
65.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours or more at 0° C
STIRRING
Type
STIRRING
Details
by stirring for 12 hours or more at room temperature
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered under reduced pressure
WASH
Type
WASH
Details
the resulting solid was washed with water
CUSTOM
Type
CUSTOM
Details
The filtered solid was dried
TEMPERATURE
Type
TEMPERATURE
Details
with warm wind in an oven (40° C.) for 3 hours or more

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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